molecular formula C16H14S2 B14729509 4-Phenylsulfanylbut-2-ynylsulfanylbenzene CAS No. 13597-12-1

4-Phenylsulfanylbut-2-ynylsulfanylbenzene

Cat. No.: B14729509
CAS No.: 13597-12-1
M. Wt: 270.4 g/mol
InChI Key: VKMSXUUAXDGPPA-UHFFFAOYSA-N
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Description

4-Phenylsulfanylbut-2-ynylsulfanylbenzene is an organic compound with the molecular formula C16H14S2 It is characterized by the presence of two phenylsulfanyl groups attached to a but-2-ynyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylsulfanylbut-2-ynylsulfanylbenzene typically involves the reaction of thiophenol with 1,4-dichloro-2-butyne. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

    Step 1: Thiophenol reacts with 1,4-dichloro-2-butyne in the presence of a base to form the intermediate compound.

    Step 2: The intermediate compound undergoes further reaction with thiophenol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylbut-2-ynylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenylsulfanylbut-2-ynylsulfanylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Phenylsulfanylbut-2-ynylsulfanylbenzene involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diphenylthio-but-2-in
  • 1,4-bis(phenylthio)but-2-yne
  • Benzene,1,1’-[2-butyne-1,4-diylbis(thio)]bis
  • 1,4-Bis-(phenylthio)-2-butin
  • 1,4-bis(phenylthio)-2-butyne
  • 1,4-bis(phenylthio)butyne

Uniqueness

4-Phenylsulfanylbut-2-ynylsulfanylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

13597-12-1

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

4-phenylsulfanylbut-2-ynylsulfanylbenzene

InChI

InChI=1S/C16H14S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,13-14H2

InChI Key

VKMSXUUAXDGPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC#CCSC2=CC=CC=C2

Origin of Product

United States

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